(R)-4-(2-Amino-3-hydroxypropyl)phenol
Overview
Description
“®-4-(2-Amino-3-hydroxypropyl)phenol” is a chemical compound with the molecular formula C9H13NO2 and a molecular weight of 167.21 . It is also known as "3-(2-amino-1-hydroxypropyl)phenol" .
Molecular Structure Analysis
The molecular structure of “®-4-(2-Amino-3-hydroxypropyl)phenol” consists of 9 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The exact structure can be found in the MOL file associated with its CAS number, 7619-17-2 .Physical And Chemical Properties Analysis
“®-4-(2-Amino-3-hydroxypropyl)phenol” has a predicted boiling point of 357.9±27.0 °C and a predicted density of 1.198±0.06 g/cm3 . Its pKa is predicted to be 9.75±0.10 .Scientific Research Applications
Antifungal Activity
- Synthesis and Antifungal Activity : A study found that derivatives of 2-Allylphenol (2-AP), including compounds similar to (R)-4-(2-Amino-3-hydroxypropyl)phenol, exhibit significant antifungal activities against various plant pathogens. This suggests potential applications in agriculture and biocontrol of plant diseases (Qu et al., 2017).
Membrane Science
- Phenol Permeation through Membranes : A study on the permeation of phenol through membranes found that certain polymers can enhance the process, indicating applications in filtration and environmental remediation (Jaber et al., 2005).
Enzymatic Catalysis
- Enzyme Catalysis in Phenol Hydroxylation : Research on the enzyme 4-hydroxyphenylacetate 3-hydroxylase from E. coli highlights its ability to convert phenolic compounds into catechols, a reaction valuable in biochemical synthesis and drug development (Deng et al., 2020).
Polymerization Studies
- Stereoselective Ring-Opening Polymerization : Investigations into the polymerization of lactide and β-butyrolactone with amino-alkoxy-bis(phenolate)-yttrium complexes suggest applications in creating specific polymer structures, which are important in materials science (Bouyahyi et al., 2011).
Environmental Chemistry
- Graphene-Based Detection and Degradation of Phenol : A study on graphene-based magnetic metal organic frameworks demonstrates their effectiveness in detecting and degrading phenol, an environmental pollutant, suggesting applications in water treatment and environmental monitoring (Wang et al., 2019).
Biological Evaluation
- DNA Interaction Studies : Research on 4-aminophenol derivatives, including compounds structurally related to (R)-4-(2-Amino-3-hydroxypropyl)phenol, shows broad-spectrum antimicrobial and antidiabetic activities. This suggests potential use in pharmaceutical development, particularly in designing anticancer agents (Rafique et al., 2022).
Synthesis of Acyclic Nucleosides and Nucleotides
- Nucleoside and Nucleotide Analogs Synthesis : Amino alcohols, similar to (R)-4-(2-Amino-3-hydroxypropyl)phenol, have been used to synthesize acyclic nucleoside and nucleotide analogs, which have applications in antiviral therapies (Jeffery et al., 2000).
Molecular Chemistry
- Opioid Receptor Antagonist Studies : Research on compounds structurally related to (R)-4-(2-Amino-3-hydroxypropyl)phenol suggests potential applications in developing opioid receptor antagonists, which have implications in pain management and addiction therapy (Thomas et al., 2003).
properties
IUPAC Name |
4-[(2R)-2-amino-3-hydroxypropyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c10-8(6-11)5-7-1-3-9(12)4-2-7/h1-4,8,11-12H,5-6,10H2/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBLDQZASZZMNSL-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CO)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@H](CO)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370102 | |
Record name | D-TYROSINOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-4-(2-Amino-3-hydroxypropyl)phenol | |
CAS RN |
58889-64-8 | |
Record name | D-TYROSINOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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